
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.
Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学的研究の応用
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent. The compound shows promising activity against Leishmania and Plasmodium species.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed in the design of molecular probes for studying biological processes.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it is believed to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides in the parasite . This inhibition disrupts the parasite’s DNA synthesis and replication, leading to its death.
類似化合物との比較
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Another pyrazole derivative with different functional groups.
Hydrazine-coupled pyrazole derivatives: Compounds with similar hydrazine and pyrazole structures, used in antileishmanial and antimalarial research.
Uniqueness
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is unique due to its combined pyrazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
[4-(1,5-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-7(5-12-15(6)2)8-3-4-11-9(13-8)14-10/h3-5H,10H2,1-2H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNFUKWPQCFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC(=NC=C2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2412129.png)
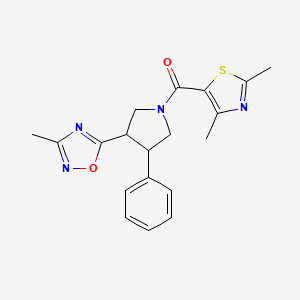
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
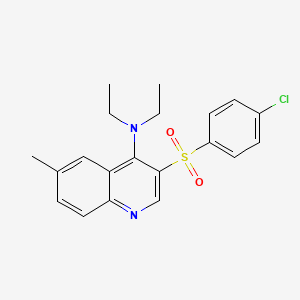

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)
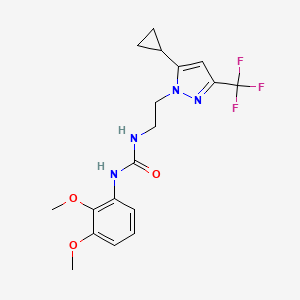
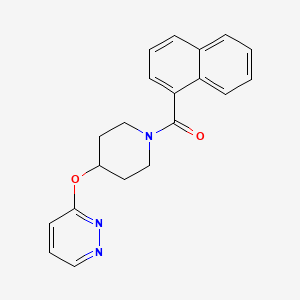
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

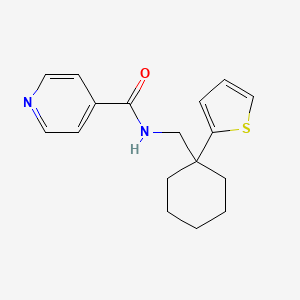
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
